

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046

[Get Quote](#)

This technical guide provides a comprehensive overview of the primary synthesis protocols for **2-(isopropylamino)ethanol**, a crucial intermediate in the production of various pharmaceuticals, agrochemicals, and emulsifiers.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthesis pathways and workflows.

Introduction

2-(Isopropylamino)ethanol, also known as N-isopropylethanolamine, is a secondary amino alcohol with the chemical formula C5H13NO.^[3] It is a colorless to amber-colored liquid that is soluble in water.^{[2][3][4]} Its utility as a building block in organic synthesis stems from the presence of both a secondary amine and a primary alcohol functional group, allowing for a variety of subsequent chemical modifications.^[5] This guide details two prominent methods for its synthesis: reductive amination and a vapor-phase catalytic reaction.

Synthesis Protocols

Two primary methods for the synthesis of **2-(isopropylamino)ethanol** are detailed below: reductive amination of ethanolamine and acetone, and a vapor-phase catalytic reaction.

Method 1: Reductive Amination of Ethanolamine and Acetone

This classic and well-documented laboratory procedure involves the reaction of ethanolamine with acetone in the presence of a platinum catalyst and hydrogen gas to form the desired product.^[6] This method is a type of reductive amination, where a carbonyl group is converted to an amine via an intermediate imine.^[7]

Experimental Protocol:

- **Catalyst Preparation:** In a 1-liter reduction bottle, 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol are combined. The bottle is connected to a low-pressure hydrogen tank and the system is purged by alternately evacuating and filling with hydrogen twice. Hydrogen is then introduced until the pressure reaches 1–2 atm, and the mixture is shaken for 20–30 minutes to reduce the platinum oxide.^[6]
- **Reaction Mixture Preparation:** A solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol is prepared.^[6]
- **Reaction Execution:** The shaker is stopped, and air is admitted into the reduction bottle. The prepared solution of ethanolamine and acetone is then rinsed into the reduction bottle with an additional 50 ml of absolute ethanol. The apparatus is again purged with hydrogen twice. The bottle is then shaken under a hydrogen pressure of 1-2 atm. The reaction is monitored by observing the uptake of hydrogen.^[6]
- **Work-up and Purification:** Upon completion of the reaction, the hydrogen is replaced with air, and the catalyst is removed by filtration. The reaction bottle is rinsed with 75 ml of benzene, which is also passed through the filter. The combined filtrate is transferred to a 500-ml modified Claisen flask, and the bulk of the solvent is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to yield the final product.^[6]

Quantitative Data for Reductive Amination:

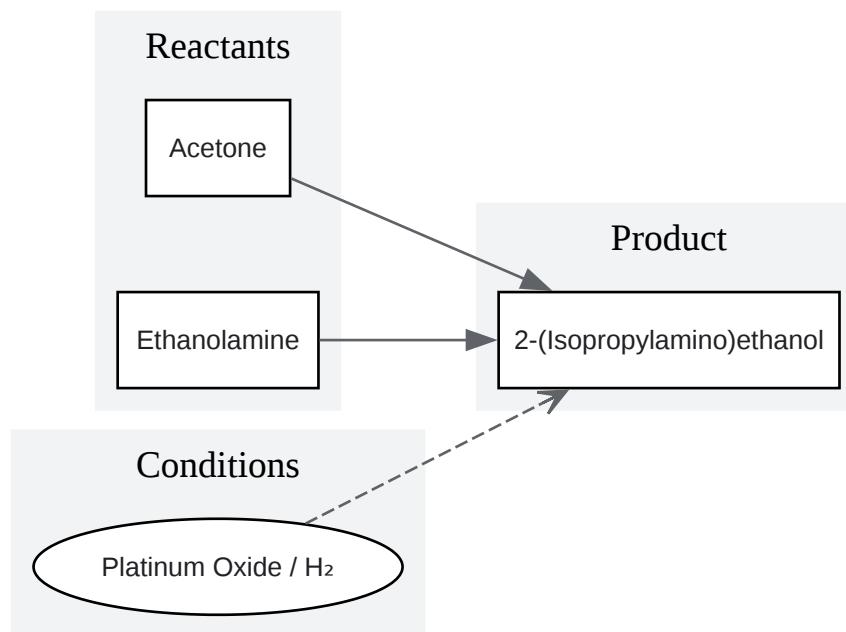
Parameter	Value	Reference
Reactants		
Ethanolamine	61.0 g (1.0 mole)	[6]
Acetone	75.4 g (1.3 moles)	[6]
Catalyst		
Platinum Oxide	0.5 g	[6]
Solvent		
Absolute Ethanol	200 ml (total)	[6]
Benzene (for rinsing)	100 ml (total)	[6]
Reaction Conditions		
Hydrogen Pressure	1–2 atm	[6]
Product		
2-Isopropylaminoethanol Yield	97–98 g	[6]
Boiling Point	86–87°C at 23 mm Hg	[6]

Method 2: Vapor-Phase Catalytic Reaction

An alternative, industrially scalable method involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal catalyst.[\[1\]](#)[\[8\]](#) This continuous process offers high efficiency and throughput.[\[1\]](#)

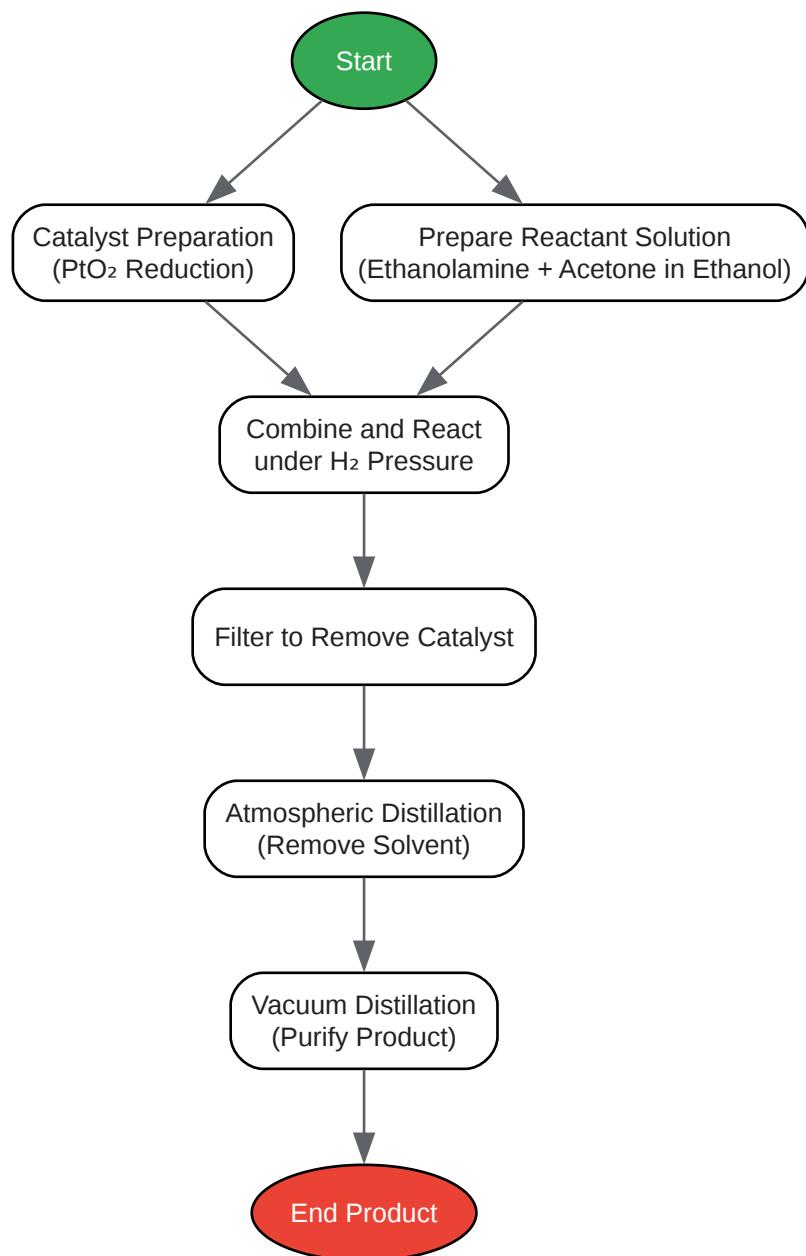
Experimental Protocol:

- Catalyst Loading: A reaction tube is filled with a catalyst containing a noble metal, such as 0.5 wt% platinum on alumina pellets.[\[1\]](#)
- Reactant Feed: A mixture of 2-aminoethanol and acetone, along with hydrogen gas, is continuously fed into the reaction tube. A typical molar ratio of 2-aminoethanol:acetone:hydrogen is 1:3:9.[\[1\]](#)


- Reaction Conditions: The reaction is carried out at a temperature of 100–150°C.[1]
- Product Collection and Analysis: The reaction gas exiting the tube is absorbed in cooled water. The resulting absorption solution is then analyzed by gas chromatography to determine the conversion of the starting material and the yield of the product.[1]

Quantitative Data for Vapor-Phase Catalytic Reaction:

Parameter	Value	Reference
Reactants (Molar Ratio)		
2-Aminoethanol	1	[1]
Acetone	3	[1]
Hydrogen	9	[1]
Catalyst		
Platinum on Alumina	0.5 wt%	[1]
Reaction Conditions		
Temperature	100–150°C	[1]
Product		
2-Aminoethanol Conversion	100%	[1]
2-Isopropylaminoethanol Yield	96.0%	[1]


Visualizing the Synthesis

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Reductive amination synthesis pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for reductive amination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-(isopropylamino)ethanol** is presented below.

Property	Value	Reference(s)
Molecular Formula	C5H13NO	[3][5]
Molecular Weight	103.16 g/mol	[3][5]
Appearance	Colorless to amber liquid	[2][3][9]
Boiling Point	170.4–172 °C at 760 mmHg	[2][4]
Melting Point	15.85 °C	[4]
Density	0.875–0.92 g/cm ³ at 25 °C	[2][4]
Flash Point	70.3–78 °C	[2][4]
Refractive Index	n _{20/D} 1.441	[2][4]
Water Solubility	Soluble	[4]

Conclusion

The synthesis of **2-(isopropylamino)ethanol** can be effectively achieved through multiple routes, with reductive amination being a well-established laboratory method and vapor-phase catalysis offering an efficient industrial alternative. The choice of method depends on the desired scale of production and available resources. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2014013706A1 - Method for producing 2-(isopropylamino)ethanol - Google Patents [patents.google.com]
- 2. 2-(ISOPROPYLAMINO)ETHANOL One Chongqing Chemdad Co. , Ltd [chemdad.com]

- 3. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2-(Diisopropylamino)ethanol|High-Purity Reagent [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. US9102587B2 - Method for producing 2-(isopropylamino)ethanol - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091046#2-isopropylamino-ethanol-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com